Agrimonolide 6-O-beta-D-glucoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Agrimonolide 6-O-beta-D-glucoside is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from Agrimonia pilosa using solvents such as ethyl acetate .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from its natural plant source .
Chemical Reactions Analysis
Types of Reactions: Agrimonolide 6-O-beta-D-glucoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. detailed studies on the specific reactions of this compound are limited.
Common Reagents and Conditions: The common reagents and conditions for reactions involving this compound are not well-documented. Further research is needed to elucidate the specific reagents and conditions that facilitate these reactions.
Major Products Formed: The major products formed from the reactions of this compound are not extensively studied. More research is required to identify the products resulting from its chemical transformations.
Scientific Research Applications
Agrimonolide 6-O-beta-D-glucoside has several scientific research applications:
Hepatic Disease Research: The compound has shown hepatoprotective activity in studies involving Hep G2 cells and primary hepatocytes.
Diabetes Research: this compound has been identified as an alpha-glucosidase inhibitor, which is significant in the context of diabetes treatment.
Antioxidant Activity: The compound exhibits antioxidant properties, making it a potential candidate for research in oxidative stress-related conditions.
Mechanism of Action
Agrimonolide 6-O-beta-D-glucoside exerts its effects primarily through its interaction with specific molecular targets and pathways:
Hepatoprotective Activity: The compound protects liver cells by inhibiting oxidative stress and inflammation.
Alpha-Glucosidase Inhibition: this compound inhibits the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate digestion and glucose absorption.
Comparison with Similar Compounds
Agrimonolide 6-O-beta-D-glucoside can be compared with other similar isocoumarin compounds:
Agrimonolide: Another isocoumarin isolated from Agrimonia pilosa, known for its alpha-glucosidase inhibitory activity.
Desmethylagrimonolide: A derivative of agrimonolide with similar biological activities.
Desmethylagrimonolide 6-O-beta-D-glucopyranoside: Another glucoside derivative with comparable properties.
This compound is unique due to its specific glucoside structure, which may contribute to its distinct biological activities.
Properties
IUPAC Name |
8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O10/c1-31-14-5-2-12(3-6-14)4-7-15-8-13-9-16(10-17(26)19(13)23(30)32-15)33-24-22(29)21(28)20(27)18(11-25)34-24/h2-3,5-6,9-10,15,18,20-22,24-29H,4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBYGORCDLAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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